![molecular formula C23H24N2O5 B2580009 N-(4-acetylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide CAS No. 898431-40-8](/img/structure/B2580009.png)
N-(4-acetylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide, also known as AEIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. AEIA belongs to the class of isoquinoline derivatives and has been studied for its ability to modulate various biological processes.
Aplicaciones Científicas De Investigación
Structural Studies and Properties of Isoquinoline Derivatives
Research on amide-containing isoquinoline derivatives, like those structurally related to N-(4-acetylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide, has focused on their structural aspects and properties. Studies have detailed the crystal structures of these compounds, exploring their potential to form salts and inclusion compounds with mineral acids and host–guest complexes with dihydroxybenzenes. These complexes exhibit enhanced fluorescence emissions, suggesting applications in materials science, specifically in the development of fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).
Antiviral and Antitumor Activities
Isoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy against diseases such as Japanese encephalitis. Compounds similar in structure to this compound demonstrated significant antiviral and antiapoptotic effects in vitro, indicating potential use in antiviral drug development (Ghosh et al., 2008). Additionally, novel isoquinoline analogues have shown broad-spectrum antitumor activity, suggesting applications in cancer research and therapy (Al-Suwaidan et al., 2016).
Molecular Docking and Biological Potentials
Further studies on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives have explored their antimicrobial and anticancer activities. Molecular docking studies provided insights into their potential mechanisms of action, indicating these compounds' suitability as leads for drug design in combating microbial infections and cancer (Mehta et al., 2019).
Bioactivation and Pharmacological Studies
Research on the bioactivation of isoquinoline derivatives with terminal phenyl acetylene groups has revealed the formation of oxidative products in the presence of biothiols. These findings are crucial for understanding the metabolic pathways and potential toxicological implications of such compounds, offering insights into their safe and effective use in pharmacology (Subramanian et al., 2011).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-3-29-14-13-25-12-11-19-20(23(25)28)5-4-6-21(19)30-15-22(27)24-18-9-7-17(8-10-18)16(2)26/h4-12H,3,13-15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSVWTUEPCHYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

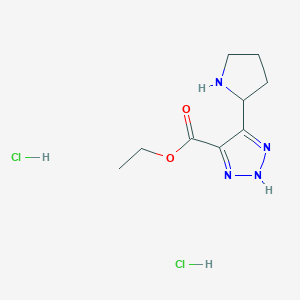
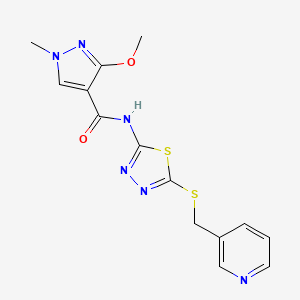
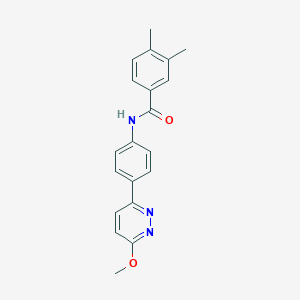
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2579930.png)
![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B2579931.png)
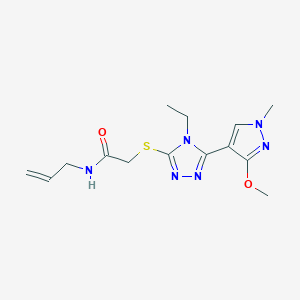
![N-cyclohexyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2579935.png)

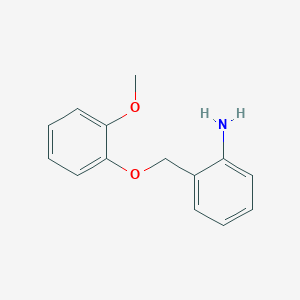
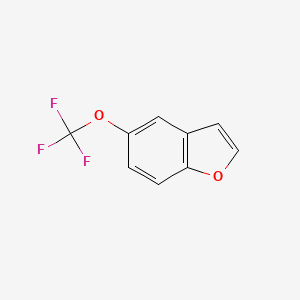
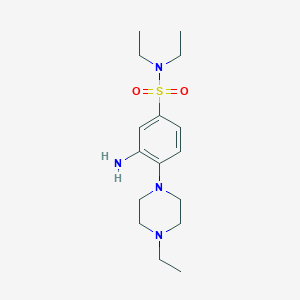
![(E)-4-(Dimethylamino)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2579945.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2579946.png)
